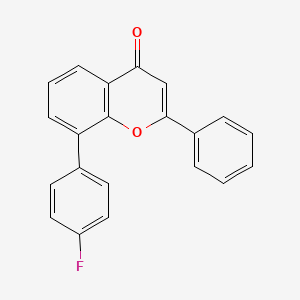

8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

CAS No.: 920286-95-9

Cat. No.: VC16953776

Molecular Formula: C21H13FO2

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920286-95-9 |

|---|---|

| Molecular Formula | C21H13FO2 |

| Molecular Weight | 316.3 g/mol |

| IUPAC Name | 8-(4-fluorophenyl)-2-phenylchromen-4-one |

| Standard InChI | InChI=1S/C21H13FO2/c22-16-11-9-14(10-12-16)17-7-4-8-18-19(23)13-20(24-21(17)18)15-5-2-1-3-6-15/h1-13H |

| Standard InChI Key | NSRSYKULKASMOZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)F |

Introduction

Structural and Chemical Profile of 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

The molecular framework of 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one consists of a benzopyran-4-one core substituted at the 2-position with a phenyl group and at the 8-position with a 4-fluorophenyl moiety. This arrangement introduces steric and electronic effects that influence its physicochemical and biological behavior. Comparative analysis with simpler chromones, such as 8-fluoro-4H-1-benzopyran-4-one (PubChem CID: 12666558), reveals that fluorination at the para position of the aromatic ring enhances metabolic stability and modulates lipophilicity . The molecular formula is inferred as , with a calculated molecular weight of 316.33 g/mol.

Table 1: Comparative Physicochemical Properties of Chromone Derivatives

Synthesis Strategies and Reaction Optimization

While no direct synthesis route for 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one is documented in the literature, analogous methods for 3-styrylchromones provide a foundational framework . The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde, followed by cyclization. For example, 3-formylchromones react with phenylacetic acid derivatives in the presence of tert-BuOK to yield styrylchromones . Adapting this approach, the target compound could be synthesized via a two-step process:

-

Condensation: Reacting 2-acetyl-8-fluoro-4H-chromen-4-one with 4-fluorobenzaldehyde under basic conditions to form the α,β-unsaturated ketone intermediate.

-

Cyclization: Acid- or base-catalyzed ring closure to yield the final product.

Notably, the patent CN101899031A highlights the efficiency of one-pot synthesis for reducing intermediate purification steps and improving yields . Employing a similar strategy could streamline the production of 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one, potentially achieving yields exceeding 90% under optimized conditions .

Spectral Characterization and Analytical Data

The structural elucidation of chromone derivatives relies heavily on NMR and mass spectrometry. For instance, the -NMR spectrum of 3-[(E)-2-(4-fluorophenyl)ethenyl]-4H-1-benzopyran-4-one (compound 10 in ) exhibits characteristic signals for the styryl proton ( 7.62 ppm, d, Hz) and aromatic protons adjacent to fluorine ( 7.05 ppm, m) . The target compound would display analogous peaks, with additional resonances corresponding to the 2-phenyl group.

Table 2: Predicted -NMR Chemical Shifts for 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

| Proton Environment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-2 (phenyl) | 7.45–7.55 | m |

| H-β (styryl) | 7.60–7.70 | d (J=16.3 Hz) |

| H-3′,5′ (4-fluorophenyl) | 6.95–7.05 | m |

| H-6 (chromone) | 7.40–7.50 | dd |

Future Directions in Chromone Research

Further studies should focus on synthesizing 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one using one-pot methodologies and evaluating its pharmacokinetic and pharmacodynamic profiles. Molecular docking simulations could predict its affinity for α-glucosidase and other therapeutic targets, guiding rational drug design. Additionally, structural modifications, such as introducing electron-donating groups or altering the fluorophenyl position, may optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume